(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate: is a stereoisomer of a piperidine derivative. Piperidine derivatives are a class of compounds that are widely used in the pharmaceutical industry due to their biological activity and presence in many drugs . This compound has a molecular formula of C14H19NO2 and a molecular weight of 233.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . The specific conditions and reagents used can vary depending on the desired product and scale of production.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the central nervous system, leading to their biological effects . The exact mechanism of action may vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in the pharmaceutical industry.
Evodiamine: A piperidine alkaloid with antiproliferative and antimetastatic effects on various types of cancers.
Uniqueness
(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereoisomer may exhibit different pharmacological properties compared to other piperidine derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-phenylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-15-9-8-12(13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKESSUGZTMZMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623671 |
Source
|
Record name | Ethyl 4-phenylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116140-26-2 |
Source
|
Record name | Ethyl 4-phenylpiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.